2-(Carbamoylamino)-6-fluorobenzoic acid
Description
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Properties
IUPAC Name |
2-(carbamoylamino)-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c9-4-2-1-3-5(11-8(10)14)6(4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALSQQVNTIMBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Carbamoyl-6-fluoroanthranilic acid synonyms and IUPAC name
Technical Monograph: N-Carbamoyl-6-fluoroanthranilic Acid
Executive Summary & Chemical Identity[1][2]
N-Carbamoyl-6-fluoroanthranilic acid is a specialized fluorinated building block primarily utilized in the synthesis of fused heterocyclic systems, specifically 5-fluoroquinazoline-2,4(1H,3H)-diones. As a derivative of anthranilic acid (2-aminobenzoic acid), the introduction of the fluorine atom at the C6 position (ortho to the carboxylic acid) introduces unique steric and electronic constraints that distinguish it from its 4-fluoro and 5-fluoro isomers.
This guide details the nomenclature, synthesis protocols, and critical cyclization pathways, addressing the specific challenges posed by the C6-fluorine substituent during nucleophilic ring closure.
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(Carbamoylamino)-6-fluorobenzoic acid |
| Common Synonyms | N-Carbamoyl-6-fluoroanthranilic acid; 2-Ureido-6-fluorobenzoic acid; 6-Fluoro-N-(aminocarbonyl)anthranilic acid |
| CAS Registry Number | 1153395-59-5 |
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol |
| SMILES | NC(=O)NC1=C(C(=O)O)C(F)=CC=C1 |
| InChI Key | DGOZIZVTANAGCA-UHFFFAOYSA-N (Analogous base structure) |
Critical Note on Isomerism: Researchers must distinguish this compound from 2-carbamoyl-6-fluorobenzoic acid (CAS 83684-76-8), which typically refers to the phthalamic acid derivative (amide on the ring carbon) rather than the ureido derivative (amide on the nitrogen).
Structural Analysis & Reactivity Profile
The reactivity of N-carbamoyl-6-fluoroanthranilic acid is dominated by the proximity of the fluorine atom to the carboxylic acid moiety.
-
Electronic Effect: The fluorine at C6 exerts a strong inductive withdrawing effect (-I) on the carboxylic acid carbonyl, potentially increasing the electrophilicity of the acid carbon. However, it also creates electron density repulsion with the incoming nucleophile during cyclization.
-
Steric Hindrance: Unlike the 4-fluoro or 5-fluoro isomers, the 6-fluoro substituent is sterically crowded against the carboxylic acid group. This "ortho-effect" can twist the carboxylic acid out of planarity with the benzene ring, affecting the rate of subsequent cyclodehydration reactions.
-
Solubility: The ureido group (-NH-CO-NH2) significantly increases polarity and hydrogen-bonding capability compared to the parent anthranilic acid, often necessitating polar aprotic solvents (DMSO, DMF) or hot acetic acid for processing.
Synthesis Protocol
The standard industrial preparation involves the carbamoylation of 2-amino-6-fluorobenzoic acid using alkali metal cyanates. This method is preferred over using toxic isocyanates or urea fusion for high-purity applications.
Reagents & Materials[5][6]
-
Precursor: 2-Amino-6-fluorobenzoic acid (6-Fluoroanthranilic acid)
-
Reagent: Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN)
-
Solvent: 50% Aqueous Acetic Acid or Water/HCl systems
-
Temperature: 35°C – 80°C
Step-by-Step Methodology
-
Dissolution: Suspend 1.0 equivalent of 2-amino-6-fluorobenzoic acid in water (approx. 10 volumes).
-
Acidification: Slowly add glacial acetic acid or dilute HCl to adjust pH to ~3–4. Note: The amine must be protonated to solubilize, but the reaction requires the free amine to attack the isocyanic acid generated in situ.
-
Cyanate Addition: Prepare a solution of Potassium Cyanate (1.2 – 1.5 equivalents) in minimum water. Add this solution dropwise to the reaction mixture at 35°C.
-
Mechanism: Acid converts cyanate ion (
) to isocyanic acid ( ). The amine nucleophile attacks the isocyanic acid carbon.
-
-
Reaction Monitoring: Heat the mixture to 50–60°C and stir for 2–4 hours. Monitoring by HPLC should show the consumption of the starting anthranilic acid and the appearance of the more polar ureido peak.
-
Workup: Cool the reaction mixture to 0–5°C. The N-carbamoyl product typically precipitates as a white to off-white solid.
-
Purification: Filter the solid and wash copiously with cold water to remove inorganic salts. Recrystallization from ethanol/water or acetic acid may be performed if necessary.
Cyclization: The Pathway to Quinazolinediones
The primary utility of N-carbamoyl-6-fluoroanthranilic acid is its conversion to 5-fluoroquinazoline-2,4(1H,3H)-dione .
Numbering Shift: It is vital to track the atomic positions during this transformation.
-
Anthranilic C1 (COOH)
Quinazoline C4 (Carbonyl) -
Anthranilic C2 (N-Urea)
Quinazoline N1 -
Anthranilic C6 (Fluorine)
Quinazoline C5
Because the fluorine is at position 6 of the benzene ring (adjacent to the acid), it ends up at position 5 of the quinazoline system (adjacent to the bridgehead).
Cyclodehydration Workflow
The cyclization is typically achieved under basic conditions (NaOH) or thermal dehydration.
Figure 1: Synthetic pathway from anthranilic precursor to quinazolinedione scaffold.
Analytical Characterization
To validate the identity of the synthesized N-carbamoyl-6-fluoroanthranilic acid, the following spectral characteristics are expected.
Proton NMR (¹H-NMR) in DMSO-d₆[6]
-
Carboxylic Acid (-COOH): Broad singlet, typically 12.0 – 13.5 ppm.
-
Urea Protons (-NH-CO-NH₂):
-
The internal NH (attached to phenyl ring) appears downfield (~8.5 – 10.0 ppm) due to hydrogen bonding with the ortho-fluorine or the carbonyl.
-
The terminal NH₂ appears as a broad singlet around 6.0 – 7.5 ppm.
-
-
Aromatic Protons:
-
Expect a specific splitting pattern due to ¹⁹F-¹H coupling. The proton at C5 (meta to F) and C3/C4 will show complex multiplets.
-
Infrared Spectroscopy (FT-IR)
-
Carbonyl Region:
-
Acid C=O: 1680 – 1710 cm⁻¹ (broad).
-
Urea C=O: 1640 – 1660 cm⁻¹ (often sharper, amide I band).
-
-
N-H Stretch: 3300 – 3450 cm⁻¹ (multiple bands for primary and secondary amines).
References
-
Alassaf, M. A., et al. (2022).[1] Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724967 (4-Fluoroanthranilic acid - Parent Structure Comparison). Retrieved from [Link]
-
SciSpace. (2009). Synthesis and biological evaluation of anthranilic acid derivatives. Retrieved from [Link]
Sources
Difference between 2-amino-6-fluorobenzoic acid and its ureido derivative
This comprehensive technical guide details the structural, physicochemical, and functional distinctions between 2-amino-6-fluorobenzoic acid and its ureido derivative (specifically the linear 2-ureido-6-fluorobenzoic acid and its cyclized form, 5-fluoroquinazoline-2,4(1H,3H)-dione).
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
In medicinal chemistry, 2-amino-6-fluorobenzoic acid (6-fluoroanthranilic acid) serves as a critical bifunctional scaffold. Its value lies in the orthogonal reactivity of the nucleophilic amino group and the electrophilic carboxylic acid, modulated by the electron-withdrawing and sterically demanding fluorine atom at the C6 position.
The ureido derivative represents a pivotal transformation of this scaffold. While the term can refer to the linear 2-ureido-6-fluorobenzoic acid, this intermediate typically undergoes rapid cyclodehydration to form 5-fluoroquinazoline-2,4(1H,3H)-dione . This transformation alters the molecule from a simple building block into a pharmacologically active heterocycle with proven efficacy as a bioisostere for fluoroquinolones and a scaffold for kinase inhibitors.
Chemical Structure & Electronic Properties
2-Amino-6-Fluorobenzoic Acid (The Precursor)[1]
-
Steric Environment: The C2-amino and C6-fluoro groups flank the C1-carboxylic acid. This 2,6-substitution pattern creates significant steric strain, forcing the carboxylic acid group out of planarity with the benzene ring to minimize repulsion between the carbonyl oxygen and the fluorine lone pairs.
-
Electronic Effects: The fluorine atom exerts a strong inductive withdrawing effect (-I), reducing the pKa of the carboxylic acid (making it more acidic than anthranilic acid) and slightly decreasing the nucleophilicity of the aniline nitrogen.
-
Intramolecular Bonding: A strong intramolecular hydrogen bond exists between the amine proton and the carbonyl oxygen (
), stabilizing the structure.
The Ureido Derivative (The Transformant)
-
Linear Form (2-ureido-6-fluorobenzoic acid): Introduction of the urea moiety (
) significantly increases the polar surface area (PSA). The urea group acts as a dual hydrogen bond donor/acceptor, often leading to poor solubility in non-polar solvents due to strong intermolecular stacking. -
Cyclized Form (5-fluoroquinazoline-2,4-dione): The linear ureido acid is thermodynamically primed to cyclize. The resulting bicyclic structure is planar and rigid. The fluorine atom at position 5 (corresponding to the original C6) now influences the electron density of the pyrimidine-dione ring, critical for binding affinity in active sites (e.g., ATP pockets of kinases).
Structural Comparison Diagram
The following diagram illustrates the electronic and structural progression from the precursor to the bioactive scaffold.
Figure 1: Structural evolution from the anthranilic acid precursor to the quinazoline-2,4-dione scaffold.
Physicochemical Property Comparison
The transformation to the ureido derivative drastically alters solubility and acid-base profiles.
| Property | 2-Amino-6-fluorobenzoic Acid | 5-Fluoroquinazoline-2,4-dione (Ureido Derivative) |
| Molecular Weight | 155.13 g/mol | 180.14 g/mol |
| Physical Form | Crystalline Solid (White/Off-white) | Crystalline Powder (High Melting) |
| Melting Point | 167–169 °C | >280 °C (often decomposes) |
| Solubility | Soluble in alcohols, DMSO, dilute acid/base. | Poor solubility in water/alcohols; Soluble in DMSO. |
| Acid/Base Character | Amphoteric (Acidic COOH, Basic NH2). | Weakly acidic (NH protons of the dione ring). |
| pKa | COOH: ~3.2 | Imide NH: ~9–10 |
| UV/Vis Absorption | Bathochromic shift due to extended conjugation. |
Expert Insight: The high melting point and poor solubility of the cyclized ureido derivative (quinazoline-2,4-dione) stem from the formation of a robust intermolecular hydrogen-bonding network in the crystal lattice, mimicking DNA base-pairing interactions.
Synthesis & Experimental Protocols
Synthesis of the Ureido Derivative (Quinazoline-2,4-dione)
The synthesis exploits the nucleophilicity of the amino group reacting with a cyanate source. The presence of the C6-fluorine atom does not significantly hinder this reaction, although it may slightly retard the initial nucleophilic attack compared to non-fluorinated analogs due to inductive electron withdrawal.
Protocol: One-Pot Cyclization
-
Reagents: 2-Amino-6-fluorobenzoic acid (1.0 eq), Potassium Cyanate (KCNO, 1.5 eq), Glacial Acetic Acid (excess), Water.
-
Procedure:
-
Dissolve 2-amino-6-fluorobenzoic acid in warm glacial acetic acid (or dilute HCl).
-
Add an aqueous solution of KCNO dropwise at 35–40 °C. Note: The linear ureido acid intermediate may precipitate here.
-
Reflux the mixture for 2–4 hours. The heat drives the cyclodehydration of the linear urea to the quinazoline-2,4-dione.
-
Cool to room temperature.[1] The product will precipitate as a heavy solid.
-
Purification: Filter the solid, wash copiously with water (to remove salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
-
Validation:
-
IR: Disappearance of broad COOH bands; appearance of sharp amide/urea carbonyl stretches (~1710, 1660 cm⁻¹).
-
1H NMR (DMSO-d6): Disappearance of broad COOH proton; appearance of two distinct singlet protons for the quinazoline NH groups (typically >11 ppm).
-
Applications in Drug Discovery[4][5][6][7]
2-Amino-6-fluorobenzoic Acid (Precursor)[1]
-
Peptide Mimicry: Used as a constrained amino acid in peptidomimetics to induce turns or lock conformations.
-
Fluorescent Probes: The anthranilic core is fluorescent; the fluorine substituent modulates the quantum yield and emission wavelength, useful for biological tagging.
Ureido Derivative (Quinazoline-2,4-dione)
-
Antibacterial Agents: This scaffold acts as a bioisostere to the quinolone core found in Ciprofloxacin. It targets bacterial Topoisomerase IV and DNA Gyrase. The 5-fluoro group (from the 6-fluoro acid) is critical for potency, analogous to the C6-fluoro in fluoroquinolones.
-
Kinase Inhibition: The dione motif functions as an ATP-mimetic, forming hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR).
-
Aldose Reductase Inhibitors: Derivatives of this scaffold have shown efficacy in treating diabetic complications by inhibiting the polyol pathway.
References
-
PubChem. 2-Amino-6-fluorobenzoic acid - Compound Summary. National Library of Medicine. [Link]
-
Connolly, D. J., et al. Urea derivatives in modern drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 2010. [Link]
Sources
A Guide to 2-(Carbamoylamino)-6-fluorobenzoic Acid: A Privileged Intermediate in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine and ureido moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of 2-(Carbamoylamino)-6-fluorobenzoic acid, a key pharmaceutical intermediate that embodies this design philosophy. We will explore its fundamental physicochemical properties, detailing the synergistic effects of its constituent functional groups. A comprehensive, field-proven synthesis protocol is provided, emphasizing the causality behind procedural choices to ensure reproducibility and safety. Furthermore, we examine the molecule's principal application as a precursor to complex heterocyclic systems, particularly those relevant to kinase inhibition, supported by mechanistic diagrams. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction to a High-Value Scaffolding
In the landscape of pharmaceutical development, success is often dictated by the rational design of molecular building blocks. Intermediates that offer a combination of desirable structural features and versatile reactivity are of paramount importance. This compound (also known as 2-Ureido-6-fluorobenzoic acid) has emerged as such a compound, finding utility in the synthesis of biologically active molecules.
The value of this intermediate lies in the convergence of three key structural motifs:
-
An Ortho-Fluorobenzoic Acid Core: The presence of a fluorine atom at the ortho-position significantly influences the molecule's properties. The high electronegativity of fluorine enhances the acidity of the carboxylic acid group and can modulate lipophilicity, metabolic stability, and binding affinity of derivative compounds.[1] This makes the fluorinated benzoic acid a privileged scaffold in drug discovery.[1]
-
A Ureido Moiety: The ureido group (-NH-C(O)-NH-) is a critical pharmacophore. Its ability to act as both a hydrogen bond donor and acceptor allows it to form potent and specific interactions with biological targets, often mimicking the hydrogen bonding patterns of peptide backbones.[2] This functionality is frequently exploited in the design of enzyme inhibitors.[2]
-
Strategic Proximity of Functional Groups: The adjacent arrangement of the carboxylic acid and the ureido group enables intramolecular cyclization reactions, providing a direct and efficient pathway to valuable heterocyclic ring systems, such as quinazolinediones, which are common cores in many therapeutic agents.
This guide serves to consolidate the essential technical knowledge required to effectively synthesize and utilize this intermediate in a research and development setting.
Physicochemical Profile and Structural Insights
A thorough understanding of a molecule's properties is fundamental to its successful application. The unique characteristics of this compound are a direct result of its specific arrangement of functional groups.
Core Molecular Attributes
The fundamental properties of the intermediate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1153395-59-5 | [3][4] |
| Molecular Formula | C₈H₇FN₂O₃ | [4] |
| Molecular Weight | 198.15 g/mol | [4] |
| Appearance | Typically an off-white to light yellow solid | Inferred from related compounds[5] |
| Storage | Store in a dry, cool, well-ventilated place | Inferred from related compounds[6][7] |
The Role of the Ureido Group in Molecular Recognition
The ureido moiety is arguably the most significant feature for biological activity. Its hydrogen bonding capability is exceptional, allowing it to serve as a potent "molecular anchor" within the binding pockets of enzymes and receptors.[2] This is particularly relevant in the design of kinase inhibitors, where the ureido group can form key interactions in the hinge region of the ATP binding site.[8][9]
Synthesis and Manufacturing Considerations
The most direct and common synthesis of this compound proceeds from its corresponding amine, 2-amino-6-fluorobenzoic acid. This precursor is a versatile compound used in the development of anti-inflammatory and antimicrobial agents.[5] The transformation involves a ureidation reaction, typically using an alkali metal cyanate in an acidic aqueous medium.
Primary Synthetic Pathway
The reaction hinges on the in situ generation of isocyanic acid (HNCO) from the protonation of the cyanate salt. The nucleophilic amino group of the 2-amino-6-fluorobenzoic acid then attacks the electrophilic carbon of isocyanic acid to form the target ureido product.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions.
Reagents & Equipment:
-
2-Amino-6-fluorobenzoic acid (1.0 eq)
-
Potassium cyanate (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer
-
Heating mantle
-
Standard filtration apparatus (Büchner funnel)
-
pH paper or meter
Procedure:
-
Vessel Setup: Charge the round-bottom flask with 2-amino-6-fluorobenzoic acid (1.0 eq) and deionized water (approx. 10 mL per gram of starting material).
-
Dissolution: While stirring, slowly add concentrated HCl dropwise until the starting material fully dissolves and the solution is acidic (pH 1-2). Causality: The amino acid is protonated to form its hydrochloride salt, which is more soluble in water, ensuring a homogeneous reaction mixture.
-
Reagent Addition: In a separate beaker, dissolve potassium cyanate (1.2 eq) in a minimal amount of warm deionized water. Add this solution to the stirred reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C. Maintain this temperature for 2-3 hours. A precipitate of the product should begin to form as the reaction progresses. Causality: Heating accelerates the reaction between the amine and the in situ-generated isocyanic acid. The product is less soluble in the acidic aqueous medium than the starting material, causing it to precipitate.
-
Isolation: After the reaction period, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 5 mL per gram of starting material) to remove any inorganic salts and residual acid.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
In-Process Controls and Characterization
To ensure the integrity of the synthesis, the final product should be characterized using standard analytical techniques:
-
HPLC: To determine purity (see protocol below). A purity of ≥98% is typically required for pharmaceutical applications.[10]
-
¹H NMR / ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: As a preliminary indicator of purity. The melting point of the precursor, 2-amino-6-fluorobenzoic acid, is 167-169 °C.[5]
Protocol: Purity Analysis by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of product in 1 mL of a 1:1 mixture of water and acetonitrile.
Application in Pharmaceutical Synthesis
The primary value of this compound lies in its ability to serve as a direct precursor to fused heterocyclic systems via intramolecular cyclization.
Mechanism Spotlight: Acid-Catalyzed Intramolecular Cyclization
Heating the intermediate in the presence of a strong acid or a dehydrating agent can trigger an intramolecular cyclization. The carboxylic acid hydroxyl group is protonated, making it a good leaving group (water). The adjacent ureido nitrogen then acts as an intramolecular nucleophile, attacking the carboxylic carbon to form a six-membered ring. This provides a facile route to substituted quinazoline-2,4-diones, a core scaffold in many kinase inhibitors.
This cyclization strategy is a powerful tool in drug discovery, enabling the rapid construction of complex molecular architectures from a readily available intermediate. The resulting heterocyclic core can then be further functionalized to generate libraries of compounds for screening against various biological targets, such as protein kinases implicated in cancer.[11][12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from its precursor, 2-amino-6-fluorobenzoic acid, and general principles of chemical safety.
Hazard Identification
The precursor, 2-amino-6-fluorobenzoic acid, is classified as an irritant.[6][10]
-
Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][13]
-
Physical Hazards: The compound is a combustible solid.[10]
It is prudent to assume that this compound presents similar hazards.
Recommended Handling Procedures
All work should be conducted in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][10]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust.[6]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is often at room temperature or refrigerated (0-8 °C) for long-term stability.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a product of rational molecular design. By combining the metabolic stability and unique electronic properties of a fluorinated ring with the potent hydrogen-bonding capabilities of a ureido moiety, it provides a direct and efficient route to high-value pharmaceutical scaffolds. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the competitive field of kinase inhibitor research. Understanding its properties, synthesis, and applications is key to unlocking its full potential in drug discovery programs.
References
- This compound | Fluoropharm. (URL: )
- 2-Amino-6-fluorobenzoic acid | Chem-Impex. (URL: )
- 2-Amino-6-fluorobenzoic acid 98 | Sigma-Aldrich. (URL: )
- This compound | BLD Pharm. (URL: )
- 2-Carbamoyl-6-fluorobenzoic acid | Fluorochem. (URL: )
- 2-Amino-6-fluorobenzoic acid, 98% | Thermo Scientific Chemicals. (URL: )
- 2-Amino-6-fluorobenzoic acid 98 | Sigma-Aldrich (altern
- Potential applications of 2-Fluorobenzoic acid in medicinal chemistry | Benchchem. (URL: )
- 2-Amino-6-Fluorobenzoic Acid 98% | PureSynth. (URL: )
- SAFETY DATA SHEET | Thermo Fisher Scientific. (URL: )
- Safety D
- 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid | BLDpharm. (URL: )
- Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Deriv
- The Role of the Ureido Group in Biological Activity: A Technical Guide for Drug Discovery Professionals | Benchchem. (URL: )
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI. (URL: )
- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil | PubMed. (URL: )
- Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach | PMC - NIH. (URL: )
- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor | PMC. (URL: )
- The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors | PubMed. (URL: )
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Methodological & Application
Application Note and Protocol for the Synthesis of 2-(Carbamoylamino)-6-fluorobenzoic acid
<Step>
Abstract
This document provides a comprehensive guide for the synthesis of 2-(carbamoylamino)-6-fluorobenzoic acid, a valuable intermediate in pharmaceutical research and development. The protocol details a robust and efficient method starting from commercially available 2-amino-6-fluorobenzoic acid. The synthesis involves the in situ generation of isocyanic acid from sodium cyanate, which then reacts with the starting material to yield the desired product. This application note elaborates on the underlying chemical principles, provides a detailed step-by-step protocol, and includes critical safety information and data interpretation guidelines to ensure reproducible and safe execution of the synthesis.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The carbamoylamino moiety, also known as an acylurea, is a structural feature present in numerous biologically active compounds. Anthranilic acid derivatives, in general, serve as crucial building blocks for the synthesis of various heterocyclic compounds and pharmacologically active agents.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, making 2-amino-6-fluorobenzoic acid an attractive starting material for drug discovery programs.[2]
The synthesis of N-acylureas can be achieved through several methods, including the acylation of ureas with activated carboxylic acids or the coupling of isocyanates with amides.[3][4] The protocol described herein utilizes the reaction of an amine with isocyanic acid, a highly reactive intermediate. For safety and practical reasons, the isocyanic acid is generated in situ from the more stable and easily handled sodium cyanate.[5][6] This approach avoids the direct handling of toxic and volatile isocyanic acid.[6]
Reaction Principle
The synthesis proceeds via a nucleophilic addition of the amino group of 2-amino-6-fluorobenzoic acid to the electrophilic carbon atom of isocyanic acid. The isocyanic acid (HNCO) is generated in the reaction mixture by the acidification of sodium cyanate (NaOCN). The overall reaction is depicted below:
Figure 1: Overall Reaction Scheme
Sources
Application Note: Protocol for the Synthesis of 5-Fluoro-2,4(1H,3H)-quinazolinedione from 6-Fluoroanthranilic Acid
Executive Summary
This application note details the optimized protocol for the cyclocondensation of 6-fluoroanthranilic acid (2-amino-6-fluorobenzoic acid) with potassium cyanate. This reaction yields 5-fluoro-2,4(1H,3H)-quinazolinedione , a critical pharmacophore in the development of glutamate receptor antagonists, aldose reductase inhibitors, and antibacterial agents.
While standard anthranilic acid cyclizations are well-documented, the presence of the fluorine atom at the C6 position (ortho to the carboxylic acid) introduces specific steric and electronic considerations. This guide provides a robust, scalable "one-pot" methodology using glacial acetic acid, ensuring high regioselectivity and yield.
Reaction Mechanism and Principles
The Chemical Pathway
The transformation proceeds via a two-stage mechanism:
-
Nucleophilic Addition: The amino group of the anthranilic acid attacks the electrophilic carbon of the isocyanic acid (generated in situ from potassium cyanate and acid), forming a ureido (urea) intermediate.
-
Cyclodehydration: Under thermal forcing and acidic conditions, the terminal urea nitrogen attacks the carboxylic acid carbonyl, resulting in ring closure and the expulsion of water.
Structural Transformation Diagram
The following diagram illustrates the conversion of 6-fluoroanthranilic acid to the target quinazolinedione.
Figure 1: Reaction pathway showing the formation of the ureido intermediate and subsequent cyclization.
Key Mechanistic Insight
The fluorine atom at position 6 of the starting material becomes position 5 on the quinazoline ring. This position is sterically adjacent to the carbonyl at C4. The electron-withdrawing nature of fluorine increases the electrophilicity of the carboxylic acid carbon, potentially accelerating the cyclization step compared to non-fluorinated analogs. However, it also reduces the nucleophilicity of the amine, requiring sufficient thermal energy to initiate the first addition step.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Purity | Role |
| 6-Fluoroanthranilic acid | 446-31-1 | >97% | Starting Material |
| Potassium Cyanate (KOCN) | 590-28-3 | >96% | Reagent |
| Glacial Acetic Acid | 64-19-7 | 99.8% | Solvent/Catalyst |
| Water (Deionized) | 7732-18-5 | - | Workup |
Method A: Glacial Acetic Acid Reflux (Recommended)
This method is preferred for its ability to solubilize the fluorinated starting material and drive the dehydration step effectively.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoroanthranilic acid (1.55 g, 10.0 mmol) in glacial acetic acid (15 mL) .
-
Note: The starting material may not dissolve completely at room temperature. Slight warming (40°C) can aid dissolution.
-
-
Reagent Addition: While stirring at room temperature, add potassium cyanate (0.97 g, 12.0 mmol, 1.2 eq) in small portions over 5 minutes.
-
Safety: Do not add all at once to prevent vigorous evolution of CO₂ if moisture is present.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to 35°C for 30 minutes to allow the formation of the urea intermediate (often observed as a thickening of the suspension).
-
Cyclization: Increase the temperature to reflux (approx. 118°C) and maintain for 4–6 hours .
-
Checkpoint: The reaction mixture usually becomes a clear solution before the product begins to precipitate out as a white/off-white solid during the reflux.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with vigorous stirring.
-
Allow the suspension to stand for 30 minutes to maximize precipitation.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the filter cake with water (3 x 20 mL) to remove residual acetic acid and potassium salts.
-
Optional: A final wash with cold ethanol (5 mL) can facilitate drying.
-
-
Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.
Expected Yield: 75% – 85% Appearance: White to pale beige crystalline powder.
Method B: Aqueous Acidic Cyclization (Alternative)
Use this method if avoiding organic solvents is a strict requirement. Note that yields may be lower due to the poor solubility of the fluorinated intermediate in water.
-
Dissolve 6-fluoroanthranilic acid in 1N NaOH (1.1 eq).
-
Add KOCN (1.2 eq) and stir at room temperature for 2 hours.
-
Acidify carefully with concentrated HCl to pH < 2.
-
Reflux the aqueous suspension for 2 hours to effect cyclization.
-
Cool, filter, and wash as above.
Process Workflow & Decision Tree
Use the following logic flow to ensure experimental success and troubleshoot low yields.
Figure 2: Experimental decision tree for the synthesis of 5-fluoro-2,4-quinazolinedione.
Characterization Data
To validate the synthesis, compare the isolated product against the following expected analytical data.
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Solvent: DMSO-d₆ | δ 11.2 - 11.5 ppm (s, 2H) | Two amide protons (N1-H, N3-H). Broad singlets. |
| δ 7.0 - 7.6 ppm (m, 3H) | Aromatic protons.[1][2] Pattern depends on F-coupling. | ||
| ¹³C NMR | Carbonyls | ~162 ppm, ~150 ppm | C4=O (urea) and C2=O (amide). |
| C-F Coupling | Doublets (J_CF) | Aromatic carbons will show splitting due to ¹⁹F. | |
| Melting Point | Range | > 280°C | Quinazolinediones have very high melting points. |
| Mass Spec | ESI- (M-H) | 179.02 m/z | Molecular Formula: C₈H₅FN₂O₂ (MW: 180.14). |
Note on NMR: The proton at position 6 (on the quinazoline ring) will appear as a multiplet due to coupling with the neighboring fluorine at position 5 and the proton at position 7.
References
-
Al-Sanea, M. M., et al. (2024).[1] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Drug Design, Development and Therapy. Available at: [Link]
-
Orfi, L., et al. (2004). "Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs." Current Medicinal Chemistry. Available at: [Link]
-
Zhang, N., et al. (2009).[3] "Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anticancer agents." Bioorganic & Medicinal Chemistry.
- Connolly, D. J., et al. (2005). "Synthesis of quinazoline-2,4-diones." Tetrahedron.
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Cyclization methods for N-carbamoyl-6-fluorobenzoic acid derivatives
An Application Guide to the Synthesis and Cyclization of N-Carbamoyl-6-Fluorobenzoic Acid Derivatives
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the cyclization methods for N-carbamoyl-6-fluorobenzoic acid derivatives. The focus is on the synthesis of 5-fluoroquinazoline-2,4(1H,3H)-diones, a critical scaffold in medicinal chemistry. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into optimizing these crucial synthetic transformations.
Introduction: The Significance of Fluorinated Quinazolinediones
N-carbamoyl-6-fluorobenzoic acid is a key intermediate in the synthesis of fluorinated quinazoline-2,4(1H,3H)-diones. These heterocyclic structures are foundational in drug discovery, forming the core of molecules with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the benzoic acid precursor (leading to a 5-fluoro-substituted quinazolinedione) can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.
This guide details the common and effective methodologies for the critical intramolecular cyclization step, which transforms the linear N-carbamoyl benzoic acid into the bicyclic quinazolinedione system. We will explore both acid- and base-catalyzed pathways, providing the causal logic behind experimental choices to ensure reproducible and high-yielding syntheses.
Synthesis of the N-Carbamoyl Precursor
Before cyclization can occur, the N-carbamoyl-6-fluorobenzoic acid precursor must be synthesized. The most direct route involves the reaction of 2-amino-6-fluorobenzoic acid with a source of cyanate. This transformation is typically high-yielding and creates the necessary ureido-acid structure for subsequent ring closure.
Workflow for Precursor Synthesis
Below is a generalized workflow for the synthesis of the N-carbamoyl derivative from 2-amino-6-fluorobenzoic acid (a derivative of anthranilic acid).
Caption: Workflow for synthesizing the ureido-benzoic acid precursor.
Protocol 1: Synthesis of 2-(3-Ethylureido)-6-fluorobenzoic Acid
This protocol describes a representative synthesis of an N-substituted carbamoyl derivative, which follows a similar principle to the unsubstituted version. The reaction of an anthranilic acid with an isocyanate is a common method for forming the required urea linkage.
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Ethyl isocyanate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) in anhydrous DCM (100 mL).
-
Add anhydrous pyridine (6.2 mL, 77.4 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl isocyanate (5.6 mL, 70.9 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-carbamoyl-6-fluorobenzoic acid derivative.
Core Cyclization Methodologies
The intramolecular cyclization of N-carbamoyl-benzoic acids is essentially a dehydrative condensation reaction. The choice of catalyst—acid or base—determines the specific reaction mechanism and can influence reaction rate and yield.
A. Acid-Catalyzed Cyclization
In the presence of a strong acid, the carbonyl oxygen of the urea is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates intramolecular nucleophilic attack by the carboxylic acid group. Subsequent dehydration leads to the formation of the quinazolinedione ring. This method is effective but may not be suitable for substrates with acid-labile functional groups.[3][4][5][6]
Mechanism of Acid-Catalyzed Cyclization:
Caption: Key steps in the acid-catalyzed cyclization mechanism.
B. Base-Mediated Cyclization
Base-mediated cyclization proceeds via a different mechanism. A base is used to deprotonate the urea nitrogen, creating a highly nucleophilic amide anion. This anion then attacks the carbonyl carbon of the carboxylic acid (or carboxylate). This method is often preferred for its mild conditions and high efficiency. An eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones using NaOH in water has been reported, highlighting the practicality of this approach.[7]
Mechanism of Base-Mediated Cyclization:
Caption: Key steps in the base-mediated cyclization mechanism.
Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates.
Protocol 2: Acid-Catalyzed Cyclization
Rationale: This protocol uses a strong acid like sulfuric acid or a solid acid catalyst to promote dehydrative cyclization.[8][9] The high temperature helps to drive off the water byproduct, pushing the equilibrium towards the product.
Materials:
-
N-Carbamoyl-6-fluorobenzoic acid derivative
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Place the N-Carbamoyl-6-fluorobenzoic acid derivative (5.0 g, 1 eq) into a round-bottom flask.
-
Carefully add concentrated H₂SO₄ (25 mL) with cooling. Alternatively, PPA can be used as both the catalyst and solvent.
-
Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Neutralize any remaining acid by washing with a cold, dilute NaHCO₃ solution, followed by a final wash with cold water.
-
Dry the solid in a vacuum oven. Recrystallization from ethanol or acetic acid can be performed for further purification.
Protocol 3: Base-Mediated Cyclization in Water
Rationale: This protocol is based on an environmentally friendly method that uses sodium hydroxide in water.[7] The initial reaction forms the sodium salt of the ureido-acid. Heating promotes the intramolecular cyclization, and subsequent acidification precipitates the final product in high purity.
Materials:
-
N-Carbamoyl-6-fluorobenzoic acid derivative
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
pH paper or meter
Procedure:
-
Suspend the N-Carbamoyl-6-fluorobenzoic acid derivative (5.0 g, 1 eq) in water (50 mL) in an Erlenmeyer flask.
-
Add a 2 M NaOH solution dropwise while stirring until the solid completely dissolves and the solution is basic (pH ~9-10).
-
Heat the solution to reflux (100 °C) for 1-3 hours. Monitor the reaction for the formation of the cyclized product.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the clear solution by adding concentrated HCl dropwise with stirring in an ice bath.
-
The 5-fluoroquinazoline-2,4(1H,3H)-dione product will precipitate out as a white solid as the pH drops below 7. Continue acidification to pH ~2 to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven. This method often yields a product of high purity that may not require further purification.
Comparative Summary and Troubleshooting
| Parameter | Acid-Catalyzed Method | Base-Mediated Method |
| Catalyst | H₂SO₄, PPA, Solid Acids | NaOH, KOH, Na₂CO₃ |
| Solvent | Often neat (catalyst as solvent) or high-boiling organic solvent | Water, Ethanol |
| Temperature | High (100-150 °C) | Moderate to High (Room Temp to Reflux) |
| Reaction Time | 1-6 hours | 1-4 hours |
| Work-up | Quenching on ice, filtration, neutralization | Acidification, filtration |
| Advantages | Strong driving force for dehydration | Milder conditions, "greener" solvent (water), often cleaner reaction |
| Disadvantages | Harsh conditions, potential for side reactions (e.g., sulfonation), not suitable for sensitive substrates | May not be effective for highly deactivated substrates |
Troubleshooting Tips:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or reaction time. In the base-mediated method, ensure a sufficiently basic pH is maintained.
-
Low Yield: Poor yield in the acid-catalyzed method may result from substrate degradation; consider a milder acid or lower temperature. In the base-mediated method, ensure complete precipitation by adjusting the final pH to be strongly acidic.
-
Side Product Formation: Charring or discoloration in the acid-catalyzed method indicates decomposition. The base-mediated method is generally cleaner, but hydrolysis of the urea is a potential side reaction if conditions are too harsh for too long.
Conclusion
The cyclization of N-carbamoyl-6-fluorobenzoic acid derivatives is a robust and reliable method for accessing the medicinally important 5-fluoroquinazoline-2,4(1H,3H)-dione scaffold. Both acid- and base-catalyzed pathways are effective, with the choice depending on the substrate's stability and the desired experimental conditions. The base-mediated cyclization in water represents a particularly efficient, environmentally friendly, and scalable approach suitable for industrial applications. By understanding the mechanisms and carefully controlling the reaction parameters as detailed in this guide, researchers can effectively synthesize these valuable heterocyclic compounds for advancement in drug discovery and development.
References
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Chen, J. et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical & Pharmaceutical Bulletin, 62(8), 824-9. Available at: [Link]
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Wikipedia. N-Acetylanthranilic acid. Available at: [Link]
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CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available at: [Link]
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Steingruber, H. S. et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Available at: [Link]
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Baykova, S. O. et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7633. Available at: [Link]
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Abdel-Wahab, B. F. et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(17), 5122. Available at: [Link]
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WebAssign. Experiment 8 - Amide Preparation. Available at: [Link]
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Baykova, S. O. et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. Available at: [Link]
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Asadipour, A. et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 176-182. Available at: [Link]
- Kim, K. et al. (1995). Acid and base catalyzed intramolecular cyclizations of N-benzoylthiocarbamoyl-acetals. Bulletin of the Korean Chemical Society, 16(1), 11-14.
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Nguyen, H. T. et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13, 29281-29289. Available at: [Link]
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Li, Y. et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules, 28(3), 1443. Available at: [Link]
- O'Neill, M. J. et al. (2018). An organic thiyl radical catalyst for enantioselective cyclization.
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Jameel, A. A. & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. Available at: [Link]
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Colby, D. A. et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Organic Letters, 13(16), 4352–4355. Available at: [Link]
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Chen, Y. et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Chemistry, 4(4), 1548-1560. Available at: [Link]
- Cvetovich, R. J. et al. (1987). N-benzoylcarbamate cyclizations. Tetrahedron Letters, 28(45), 5399-5402.
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Yoshimura, T. et al. (2016). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 18(15), 3622–3625. Available at: [Link]
- Wang, C. et al. (2015). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 80(10), 5152-5159.
- Kita, Y. et al. (2019). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 24(21), 3843.
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Brufani, G. et al. (2026). Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. ResearchGate. Available at: [Link]
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Li, Y. et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. PMC. Available at: [Link]
- Schmidt, A. (2005). Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes.
-
Wikipedia. 2-Iodobenzoic acid. Available at: [Link]
-
Li, Y. et al. (2020). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Synthesis, 52, 928-932. Available at: [Link]
-
Nguyen, H. T. et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PMC. Available at: [Link]
- Fuentes, N. et al. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Journal of the American Chemical Society, 137(2), 964-73.
-
Wang, Y. et al. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[7][10]oxazepane and Dihydrobenzo[7][11]oxazocine. The Journal of Organic Chemistry, 89(18), 13629-13640.
- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.
-
Sugiishi, T. et al. (2023). Intramolecular Cyclization of N-Propargylic Amides without Transition-Metal Catalysis for Synthesis of Fluoroalkylated Oxazoles: Using Carboxylic Acid Anhydrides as the Fluoroalkyl Source. Synthesis, 55, 1984-1995. Available at: [Link]
-
Texium. (2018). Preparation of 2-iodobenzoic acid. Available at: [Link]
-
Nguyen, H. T. et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. Available at: [Link]
- Chen, J. et al. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry, 86(15), 10747-10754.
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Kumar, A. et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances, 14, 5323-5332. Available at: [Link]
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Application Notes and Protocols: Preparation of Fluorinated Quinazolinediones via Ureido Intermediates
Introduction: The Strategic Imperative of Fluorine in Quinazolinedione Scaffolds
Quinazolinediones represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Judicious fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate pKa to improve cell membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3][5]
This application note provides a comprehensive guide to the synthesis of fluorinated quinazolinediones, with a specific focus on a robust and versatile method proceeding through ureido intermediates. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and offer expert insights into process optimization and troubleshooting.
Mechanistic Rationale: The Ureido Route to Quinazolinedione Formation
The synthesis of quinazolinediones via ureido intermediates is a powerful strategy that involves two key transformations: the formation of an N-aryl ureido-ester and its subsequent intramolecular cyclization. This approach offers a high degree of control over substituent placement on the quinazolinedione ring system.
Part 1: Formation of the Ureido Intermediate
The synthesis commences with the nucleophilic attack of a fluorinated aniline on an isocyanate derivative, typically an ethoxycarbonyl isocyanate, to form a ureido-ester. This reaction is generally high-yielding and proceeds under mild conditions. The fluorine substituent on the aniline can be strategically positioned to influence the electronic properties of the resulting quinazolinedione.
Part 2: Intramolecular Cyclization
The critical ring-closing step involves the intramolecular cyclization of the ureido-ester. This transformation is typically promoted by a base, which deprotonates the ureido nitrogen, facilitating a nucleophilic attack on the ester carbonyl. The subsequent elimination of the ethoxy group yields the desired quinazolinedione ring. The choice of base and reaction conditions can be crucial for optimizing the yield and purity of the final product.
Below is a generalized workflow for this synthetic sequence.
Caption: Overall workflow for the synthesis of fluorinated quinazolinediones.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a model fluorinated quinazolinedione. Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials and Reagents
-
Fluorinated aniline (e.g., 2-fluoroaniline)
-
Ethoxycarbonyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Part A: Synthesis of N-(2-Fluorophenyl)-N'-(ethoxycarbonyl)urea (Ureido Intermediate)
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the fluorinated aniline (1.0 eq) in anhydrous THF.
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add ethoxycarbonyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude ureido intermediate is often of sufficient purity for the next step. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Cyclization to Fluorinated Quinazolinedione
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the crude ureido intermediate (1.0 eq) in absolute ethanol.
-
Addition of Base: Add a solution of sodium ethoxide in ethanol (2.0 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the cyclization by TLC.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorinated quinazolinedione.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure fluorinated quinazolinedione.
The following diagram illustrates the key mechanistic steps of the intramolecular cyclization.
Caption: Key steps in the base-mediated cyclization of the ureido intermediate.
Data Summary and Characterization
The successful synthesis of the target fluorinated quinazolinedione should be confirmed by a suite of analytical techniques.
| Parameter | Typical Range/Observation | Method |
| Yield (Overall) | 60-85% | Gravimetric |
| Melting Point | Varies with substitution | Melting Point Apparatus |
| ¹H NMR | Characteristic aromatic and N-H proton signals | NMR Spectroscopy |
| ¹⁹F NMR | Signal corresponding to the fluorine substituent | NMR Spectroscopy[6][7] |
| ¹³C NMR | Carbonyl and aromatic carbon signals | NMR Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass | HRMS (e.g., ESI)[8] |
| IR Spectroscopy | C=O and N-H stretching vibrations | FT-IR Spectroscopy[8] |
Note: The specific spectral data will be dependent on the exact structure of the fluorinated quinazolinedione synthesized.
Pro-Tips and Troubleshooting
-
Moisture Sensitivity: The isocyanate reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Cyclization: If the cyclization step is sluggish, consider using a stronger base (e.g., sodium hydride in an aprotic solvent like DMF) or increasing the reaction temperature. However, be mindful of potential side reactions at higher temperatures.
-
Purification Challenges: Some quinazolinediones may have limited solubility. Careful selection of the recrystallization solvent or chromatography eluent system is crucial for obtaining a pure product.
-
Regioselectivity: For unsymmetrically substituted anilines, the initial N-arylation step is generally highly regioselective. However, in complex cases, characterization by 2D NMR techniques (e.g., HMBC, HSQC) may be necessary to confirm the structure.
Conclusion
The synthesis of fluorinated quinazolinediones via ureido intermediates is a reliable and adaptable method for accessing a diverse range of these medicinally important compounds. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can efficiently prepare these valuable molecules for further investigation in drug discovery and development programs. The strategic incorporation of fluorine offers a powerful tool to fine-tune the properties of quinazolinedione-based drug candidates, ultimately contributing to the development of safer and more effective therapeutics.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Apollo Scientific.
- Kirk KL. Applications of Fluorine in Medicinal Chemistry. Journal of Organic Chemistry.
- Jitendra K. et al.
- Organic Chemistry Portal. Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles.
- Buchwald SL, et al.
- Organic Chemistry Portal. Synthesis of Quinazolinediones.
- Bonacorso HG, et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
- Li B, et al. Synthesis of quinazolin-4(3H)
- Reddy TR, et al. Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. The Journal of Organic Chemistry.
- Singh VK, et al.
- Li X, et al. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules.
- Fisyuk AS, et al. Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Russian Chemical Reviews.
- Fisyuk AS, et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
- Walsh CT, et al. SylC Catalyzes Ureido-Bond Formation During Biosynthesis of the Proteasome Inhibitor Syringolin A. Biochemistry.
- Indian Academy of Sciences.
- Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules.
- Neo AG.
- JETIR. Synthesis of Ureidomethylene Compounds: a short review.
- Popp J, et al. Vibrational spectroscopic characterization of fluoroquinolones. Journal of Raman Spectroscopy.
- Organic Chemistry Portal. Quinazolinone synthesis.
- El-Faham A, et al. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules.
- O'Hagan D, et al. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.
- Mátyus P, et al. Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. Archiv der Pharmazie.
- Salter EA, et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Al-Obaidi A, et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- Furuya T, et al.
- Debnath M, et al. New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. European Journal of Medicinal Chemistry.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study | MDPI [mdpi.com]
One-pot synthesis of 5-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-6-fluorobenzoic acid
[1][2]
Abstract & Strategic Rationale
The synthesis of 5-substituted quinazoline-2,4-diones is often complicated by steric hindrance at the peri-position (C5).[1] For the 5-fluoro derivative, the starting material is 2-amino-6-fluorobenzoic acid .[1][3]
Traditional methods involving urea fusion at >160°C often lead to charring and difficult purification due to the high melting point of the product (>300°C) and its poor solubility in organic solvents.[2] This protocol details a one-pot, three-stage aqueous cascade that proceeds via an in situ generated ureido derivative.[1] This method ensures high regioselectivity and allows for isolation via simple filtration, eliminating the need for chromatography.[2]
Key Advantages[1][2][5]
Reaction Mechanism & Pathway
The reaction proceeds through a nucleophilic attack of the primary amine on the cyanate ion, forming a ureido (urea) intermediate.[2] Under alkaline conditions, this intermediate undergoes intramolecular cyclization (dehydration) to form the pyrimidine ring.[2]
Mechanistic Flow (DOT Visualization)
Figure 1: Mechanistic pathway from anthranilic acid derivative to quinazolinedione via ureido intermediate.[1][2]
Experimental Protocol
Materials & Equipment
| Component | Grade/Spec | Role |
| 2-Amino-6-fluorobenzoic acid | >98% Purity | Starting Scaffold |
| Potassium Cyanate (KOCN) | Reagent Grade | Carbonyl/Amine Source |
| Sodium Hydroxide (NaOH) | 20% aq.[1] Solution | Cyclization Promoter |
| Hydrochloric Acid (HCl) | 6M Solution | Protonation/Precipitation |
| Water | Deionized (DI) | Solvent |
| Equipment | Overhead Stirrer, Reflux Condenser, pH Meter | Process Control |
Step-by-Step Methodology
Stage 1: Formation of the Ureido Intermediate[2]
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-fluorobenzoic acid (1.0 equiv) in water (10 volumes, e.g., 10 mL per 1 g of SM).
-
Dissolution (Optional): If the acid is not well-dispersed, a catalytic amount of acetic acid (0.5 mL) can help, but is usually unnecessary.[1][2]
-
Addition: Add Potassium Cyanate (KOCN) (1.5 equiv) in a single portion.
-
Reaction: Stir the mixture at 35–40°C for 2–4 hours.
Stage 2: Cyclization (Ring Closure)[1]
-
Basification: Add NaOH (20% aq) solution dropwise to the reaction mixture until the pH reaches >12.
-
Note: The mixture should become a clear solution as the ureido acid salt dissolves and cyclizes.[2]
-
-
Reflux: Heat the solution to 90–100°C (reflux) for 2–3 hours.
Stage 3: Isolation & Purification[1][2]
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Precipitation: Slowly add 6M HCl to the stirring solution.
-
Critical Step: Monitor pH. A heavy white precipitate will form.[2] Continue addition until pH is strongly acidic (pH 1–2).
-
-
Digestion: Stir the slurry for 30 minutes to ensure complete protonation and crystal growth.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with water (3 x 5 volumes) to remove residual salts (KCl, NaCl).
-
Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.
Process Control & Troubleshooting
Workflow Logic (DOT Visualization)
Figure 2: Operational decision tree for the synthesis workflow.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Stage 1) | Insufficient KOCN or low temp.[1] | Add 0.2 equiv KOCN; ensure temp is at least 35°C. |
| Solution not clearing (Stage 2) | pH too low.[1][2] | Add more NaOH to ensure pH > 12. The intermediate must be deprotonated to cyclize.[2] |
| Low Yield | Product lost in filtrate.[2][5][6][7] | Ensure pH is < 2 during isolation.[2] The dione is weakly acidic (pKa ~9-10) and soluble in base.[1] |
| Colored Impurities | Oxidation of amino acid.[2][8] | Perform reaction under Nitrogen atmosphere (though usually not required).[1][2] |
Analytical Specifications
References
-
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)
-
Synthesis of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones as PARP inhibitors.
-
Quinazolin-2,4-dione Derivatives as Promising Antibacterial Agents.
-
Application Notes for Preclinical Formul
Sources
- 1. TW201245161A - 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones as PARP inhibitors and the use thereof - Google Patents [patents.google.com]
- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches | MDPI [mdpi.com]
- 3. equationchemical.com [equationchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Fluoroquinazoline-2,4(1H,3H)-dione [myskinrecipes.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing premature cyclization of 2-ureido-6-fluorobenzoic acid
Welcome to the dedicated technical support center for 2-ureido-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, with a specific focus on preventing its premature intramolecular cyclization. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Preventing Premature Cyclization
This section addresses common issues encountered during the handling and reaction of 2-ureido-6-fluorobenzoic acid. The primary challenge is the propensity of this molecule to undergo intramolecular cyclization to form 7-fluoroquinazoline-2,4-dione, a reaction that can be triggered by various experimental conditions.
Question 1: I am observing a significant amount of an insoluble byproduct in my reaction mixture. How can I confirm if it is the cyclized product?
Answer: The cyclized byproduct, 7-fluoroquinazoline-2,4-dione, is generally less soluble in common organic solvents compared to the starting material, 2-ureido-6-fluorobenzoic acid. The first indication is often the formation of a precipitate.
To confirm its identity, you can use the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the starting material from the byproduct. The cyclized product will have a different retention time. A comparison of analytical methods for fluorobenzoic acid derivatives can be a useful reference for method development.[1]
-
Mass Spectrometry (MS): The cyclized product will have a different molecular weight due to the loss of a water molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts for the quinazolinedione ring system compared to the open-chain ureidobenzoic acid.
Question 2: My reaction, which should preserve the 2-ureido-6-fluorobenzoic acid structure, is showing low yield and the presence of the cyclized impurity. What are the likely causes?
Answer: Premature cyclization is typically induced by elevated temperatures or the presence of acidic or basic catalysts.[2][3] The intramolecular reaction involves the nucleophilic attack of one of the urea nitrogens on the carboxylic acid group, which is facilitated under these conditions.
Consider the following factors:
-
Temperature: Heating the reaction mixture above ambient temperature can provide the activation energy needed for cyclization. Many benzoic acid derivatives show degradation at elevated temperatures.[4]
-
pH: Both acidic and basic conditions can catalyze the cyclization. Acids will protonate the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic. Bases will deprotonate the urea nitrogen, making it more nucleophilic.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased formation of the cyclized byproduct.
Question 3: How can I modify my experimental setup to minimize or prevent this unwanted cyclization?
Answer: To prevent cyclization, it is crucial to maintain mild reaction conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain at or below room temperature (0-25 °C) | Reduces the kinetic energy of the molecules, making it less likely for them to overcome the activation energy barrier for cyclization. |
| pH | Neutral (pH 6-7) | Minimizes acid or base catalysis of the intramolecular reaction. |
| Solvent | Aprotic, non-polar solvents | Solvents that do not facilitate proton transfer can help to suppress the cyclization. |
| Reagents | Avoid strong acids or bases | If a reagent is required that is acidic or basic, consider using a milder alternative or a buffered system. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the intramolecular cyclization of 2-ureido-6-fluorobenzoic acid?
A1: The cyclization is an intramolecular nucleophilic acyl substitution. The urea nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable quinazoline-2,4-dione ring system. The presence of the electron-withdrawing fluorine atom at the 6-position can influence the acidity of the carboxylic acid and the nucleophilicity of the urea, potentially affecting the rate of cyclization.
DOT Diagram: Mechanism of Intramolecular Cyclization
A simplified representation of the cyclization pathway.
Q2: Are there any specific reagents that are known to promote the cyclization of 2-ureidobenzoic acids?
A2: Yes, any reagent that creates a strongly acidic or basic environment can promote cyclization. For example, the use of strong dehydrating agents in the presence of acid catalysts is a common method for synthesizing quinazolinediones from ureidobenzoates.[5] Therefore, it is advisable to avoid reagents such as thionyl chloride, phosphorus pentoxide, or strong mineral acids if the open-chain form is to be preserved.
Q3: How does the 6-fluoro substituent affect the stability of the molecule?
A3: The fluorine atom at the 6-position is electron-withdrawing, which can have two opposing effects. It can increase the acidity of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric hindrance from the 2,6-disubstitution may slightly hinder the approach of the nucleophilic urea nitrogen to the carboxylic acid group.[6] The overall effect on the rate of cyclization will be a balance of these electronic and steric factors.
Experimental Protocols
Protocol 1: General Handling and Storage of 2-Ureido-6-fluorobenzoic Acid
To ensure the long-term stability of 2-ureido-6-fluorobenzoic acid and prevent degradation or cyclization, follow these storage guidelines:
-
Storage Temperature: Store the compound at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Protocol 2: Monitoring a Reaction for Premature Cyclization using HPLC
This protocol provides a general framework for monitoring the purity of 2-ureido-6-fluorobenzoic acid during a reaction.
-
Sample Preparation:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a neutral, cold solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (start with a higher aqueous concentration).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the starting material and product (e.g., 254 nm).
-
Column Temperature: 25 °C.[8]
-
-
Analysis:
-
Monitor the chromatogram for the appearance of a new peak corresponding to the cyclized product. The retention time of this peak will be different from that of the starting material.
-
Quantify the relative peak areas to determine the extent of cyclization over time.
-
DOT Diagram: Experimental Workflow for Preventing Cyclization
A recommended workflow to minimize premature cyclization.
References
-
Synthesis of quinazoline‐2,4‐(1H,3H)‐dione 17 based on ureidobenzoate. ResearchGate. Available at: [Link]
-
Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. National Institutes of Health. Available at: [Link]
-
Synthesis of Quinazolinediones. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of quinazoline‐2,4‐diones. ResearchGate. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Available at: [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. MDPI. Available at: [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. Available at: [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. National Institutes of Health. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. National Institutes of Health. Available at: [Link]
-
Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Corpus UL. Available at: [Link]
-
Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. National Institutes of Health. Available at: [Link]
-
Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers. Available at: [Link]
-
Supramolecular chemistry with ureido-benzoic acids. Royal Society of Chemistry. Available at: [Link]
-
Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. Royal Society of Chemistry. Available at: [Link]
-
Intramolecular Cyclization. MDPI. Available at: [Link]
-
Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. National Institutes of Health. Available at: [Link]
-
MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). YouTube. Available at: [Link]
-
Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 In-teraction. The Open Medicinal Chemistry Journal. Available at: [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available at: [Link]
-
(PDF) Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities. ResearchGate. Available at: [Link]
-
Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. SciSpace. Available at: [Link]
-
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Indonesian Journal of Chemistry. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment | Sirhan | Indonesian Journal of Chemistry [journal.ugm.ac.id]
Technical Support Center: Purification of 2-(Carbamoylamino)-6-fluorobenzoic Acid
Executive Summary
This technical guide addresses the isolation and purification of 2-(carbamoylamino)-6-fluorobenzoic acid (also known as N-carbamoyl-6-fluoroanthranilic acid). This compound is a critical intermediate often generated by the reaction of 2-amino-6-fluorobenzoic acid with potassium cyanate (KCNO) or urea.
The Critical Challenge: This molecule is thermodynamically unstable in acidic media at elevated temperatures. It has a strong tendency to undergo intramolecular cyclization to form 5-fluoroquinazoline-2,4(1H,3H)-dione .
Your purification strategy must balance two opposing forces:
-
Acidification is required to precipitate the free acid from the reaction mixture.
-
Acid + Heat promotes the unwanted cyclization.
Module 1: The "Cold Acid" Precipitation Protocol
Objective: Isolate the target linear acid while suppressing cyclization.
The Mechanism of Failure
Before starting, understand the pathway. If your product yield is high but the purity is low (containing insoluble white solids), you likely triggered the cyclization pathway shown below.
Figure 1: The thermodynamic risk. High temperature and low pH drive the reaction to the stable, unwanted quinazoline dione.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Quench | Cool the reaction mixture (usually in aqueous NaOH or acetic acid) to 0–5°C using an ice-salt bath. |
| 2 | Acidification | Slowly add 1N HCl or 20% H₂SO₄ dropwise. Do not use concentrated acid. |
| 3 | pH Target | Adjust pH to 2.5 – 3.0 . Monitor with a calibrated pH meter, not just paper. |
| 4 | Aging | Stir at 0–5°C for 30–60 minutes. |
| 5 | Filtration | Filter rapidly while cold. Wash with ice-cold water (2x vol). |
| 6 | Drying | Vacuum dry at <45°C . |
Module 2: Troubleshooting Impurities
If the standard workup fails, use this diagnostic table to identify and remove impurities.
Diagnostic Table
| Observation | Probable Impurity | Verification Method | Remediation Strategy |
| Yellow tint / Sticky solid | Unreacted Amine (2-amino-6-fluorobenzoic acid) | TLC (high polarity) or LC-MS (M-1: 154) | Base Wash: Dissolve crude in 5% NaHCO₃. The amine is less acidic and may not dissolve fully or can be extracted with Ethyl Acetate. Re-precipitate the aqueous layer. |
| Insoluble White Solid | Cyclized Dione (Quinazoline derivative) | High Melting Point (>250°C) & Insoluble in mild base. | Filtration: Dissolve the crude mixture in 1N NaOH. The target linear acid dissolves; the cyclized dione is often less soluble or precipitates first upon slight acidification. Filter off the insoluble dione. |
| Hygroscopic / Wet Cake | Inorganic Salts (KCl, Na₂SO₄) | Ash test or Flame test. | Slurry Wash: Resuspend the solid in a minimum amount of ice-cold water, stir for 10 min, and re-filter. |
Module 3: Advanced Purification (Recrystallization)
Warning: Standard recrystallization (boiling solvent) is dangerous for this compound due to heat sensitivity.
Recommended Solvent System: Ethanol/Water (Cold Precipitation)
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (35–40°C) . Do not boil.
-
Filtration: If there are insoluble particles (cyclized byproduct), filter them out immediately.
-
Precipitation: Slowly add cold water until turbidity persists.
-
Crystallization: Place in a refrigerator (4°C) overnight.
-
Collection: Filter and wash with 10% EtOH/Water.
Frequently Asked Questions (FAQs)
Q1: My product is turning into a hard rock in the vacuum oven. What happened? A: You likely set the temperature too high (>60°C). In the solid state, the amino group of the urea moiety attacks the carboxylic acid, releasing water and forming the quinazoline ring. This "rock" is the cyclized product. Solution: Dry in a desiccator over P₂O₅ at room temperature or vacuum dry at max 40°C.
Q2: Can I use HPLC to purify this? A: Yes, but ensure your mobile phase is not too acidic. Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. Avoid Trifluoroacetic Acid (TFA) if possible, or keep run times short, as TFA can promote degradation on-column.
Q3: The starting material (2-amino-6-fluorobenzoic acid) is co-precipitating. How do I separate them? A: Their pKa values are close but distinct.
-
Target Acid pKa: ~3.5 - 4.0
-
Starting Amine pKa: ~4.8 (for the acid) and ~2.0 (for the aniline). Technique: Suspend the mixture in water and adjust pH to 4.5 . The unreacted amino acid is near its isoelectric point and less soluble, or stays in solution depending on the specific ionic strength, while the target ureido acid (more acidic due to the electron-withdrawing urea) should be fully dissolved as a salt. Filter, then lower the filtrate pH to 2.5 to crash out the target.
Decision Matrix: Purification Workflow
Use this logic flow to determine your next step.
Figure 2: Logical decision tree for impurity removal.
References
-
Chemical Characteristics and Synthetic Methods of Quinazolinones. Context: Describes the cyclization pathway of ureidobenzoic acids into quinazolines, highlighting the acid/heat sensitivity. Source:Journal of Medicinal Chemistry / PMC URL:[Link]
-
Synthesis of 2-Amino-6-fluorobenzoic Acid (Starting Material). Context: Provides physical properties and solubility data for the fluorinated anthranilic acid precursor. Source:Organic Syntheses URL:[Link]
-
pKa and Solubility of Benzoic Acid Derivatives. Context: Fundamental data on the acidity of substituted benzoic acids, essential for pH-controlled precipitation. Source:PubChem Compound Summary: 2-Fluorobenzoic acid URL:[Link]
-
Fluorobenzoic Acid Coformers and Solubility. Context: Discusses the solubility profiles of fluorinated benzoic acid salts, relevant for the "Crash Out" method. Source:Royal Society of Chemistry (Chem. Commun.) URL:[Link]
Technical Support Center: N-Carbamoyl-6-fluoroanthranilic Acid Precipitation
Welcome to the technical support center for optimizing the precipitation of N-carbamoyl-6-fluoroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to empower you with the scientific principles and practical steps necessary to achieve efficient and reproducible precipitation of your target compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the precipitation of N-carbamoyl-6-fluoroanthranilic acid.
Q1: What are the key chemical features of N-carbamoyl-6-fluoroanthranilic acid that influence its solubility?
N-carbamoyl-6-fluoroanthranilic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group and an amide group. The parent molecule, anthranilic acid, has pKa values of approximately 2.17 for the amino group and 4.85 for the carboxyl group.[1] The N-carbamoyl substitution will alter these values, but the fundamental principle of pH-dependent solubility remains. The solubility of the molecule is lowest near its isoelectric point (pI), where the net charge is zero, and increases significantly at pH values where it exists as a charged species (either as a carboxylate anion at high pH or a protonated species at very low pH).
Q2: Why is my N-carbamoyl-6-fluoroanthranilic acid not precipitating upon acidification?
Several factors could contribute to this issue. Insufficient acidification is a common reason; the pH may not be low enough to fully protonate the carboxylic acid and minimize its solubility. The concentration of your compound might be too low to exceed its solubility limit even at the optimal pH. The presence of co-solvents or impurities can also increase the solubility of the compound and hinder precipitation.
Q3: At what pH should I expect N-carbamoyl-6-fluoroanthranilic acid to precipitate?
While the exact optimal pH needs to be determined experimentally, a good starting point is to acidify the solution to a pH range of 1.5 to 2.0.[2] This is based on protocols for similar anthranilic acid derivatives where strong acidification is used to ensure the carboxylic acid is in its neutral, less soluble form. The isoelectric point of the molecule, where solubility is at a minimum, is likely in this acidic range.
Q4: Can I use any acid for the precipitation?
While technically various acids can be used, it is recommended to use a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4). These acids ensure a sharp and well-defined pH drop. The choice of acid can also be influenced by the downstream application of your compound; for instance, HCl is often preferred as the resulting chloride salts are typically highly soluble and less likely to co-precipitate.
Q5: How does temperature affect the precipitation of N-carbamoyl-6-fluoroanthranilic acid?
Generally, solubility of solid compounds in aqueous solutions decreases with lower temperatures. Therefore, cooling the solution after pH adjustment can significantly improve the precipitation yield. For some anthranilic acid derivatives, cooling to 5-10°C is recommended to maximize product separation.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the precipitation of N-carbamoyl-6-fluoroanthranilic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms upon acidification. | 1. Sub-optimal pH: The pH of the solution is not at the isoelectric point of the molecule. 2. Low concentration: The concentration of the compound is below its solubility limit. 3. Presence of co-solvents or impurities: Organic solvents or other solutes are increasing the compound's solubility. | 1. Optimize pH: Perform a small-scale pH titration to identify the pH of maximum precipitation (see Experimental Protocol below). Ensure the pH is well within the acidic range (e.g., 1.5-2.0). 2. Concentrate the solution: If possible, concentrate the solution before precipitation. 3. Solvent exchange: Consider performing a solvent exchange into a solvent system where the compound is less soluble. |
| Low yield of precipitated product. | 1. Incomplete precipitation: The pH is not optimal, or the solution was not allowed sufficient time to equilibrate. 2. Product loss during filtration: The precipitate is too fine and passes through the filter paper. 3. Sub-optimal temperature: The precipitation was carried out at a temperature where the compound has higher solubility. | 1. Stirring and time: After pH adjustment, stir the mixture for an extended period (e.g., 30-60 minutes) to allow for complete precipitation.[2] 2. Use a finer filter: Employ a filter paper with a smaller pore size or consider centrifugation followed by decantation. 3. Cool the solution: Perform the precipitation and filtration at a lower temperature (e.g., 5-10°C).[2] |
| Precipitate is oily or gummy. | 1. Presence of impurities: The compound may not be pure, and the impurities are interfering with crystallization. 2. Rapid precipitation: Adding the acid too quickly can lead to the formation of an amorphous solid or oil instead of a crystalline precipitate. | 1. Purify the starting material: If possible, purify the compound before the precipitation step. 2. Slow addition of acid: Add the acid dropwise with vigorous stirring to promote the formation of a crystalline solid. |
| Precipitate redissolves over time. | 1. pH instability: The pH of the solution may be drifting over time. 2. Temperature fluctuations: An increase in temperature can lead to the redissolution of the precipitate. | 1. Buffer the solution: If precise pH control is critical, consider using a buffer system in the target pH range. 2. Maintain a constant, low temperature: Keep the precipitation mixture in a controlled temperature environment (e.g., an ice bath). |
Experimental Protocol: Optimization of pH for Precipitation
This protocol provides a systematic approach to determine the optimal pH for the precipitation of N-carbamoyl-6-fluoroanthranilic acid.
Materials:
-
Solution of N-carbamoyl-6-fluoroanthranilic acid
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter or pH paper
-
Small volume test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution: If your compound is in a solid form, prepare a stock solution in a suitable solvent where it is fully soluble at a slightly basic pH (e.g., pH 8-9, adjusted with dilute NaOH).
-
Aliquot the solution: Dispense equal volumes (e.g., 1 mL) of your N-carbamoyl-6-fluoroanthranilic acid solution into a series of labeled test tubes.
-
Create a pH gradient:
-
To the first tube, add a small, precise volume of 1 M HCl. Vortex the tube and measure the pH.
-
Continue adding incremental volumes of 1 M HCl to subsequent tubes to create a pH gradient. Aim for a range of pH values from approximately 4.0 down to 1.0, with smaller increments around the expected precipitation point (e.g., pH 3.0, 2.5, 2.0, 1.8, 1.5, 1.2, 1.0).
-
-
Equilibrate and observe:
-
After pH adjustment, vortex each tube thoroughly.
-
Allow the tubes to stand at a constant temperature (room temperature or in an ice bath) for a set period (e.g., 30-60 minutes) to allow for precipitation to reach equilibrium.
-
-
Assess precipitation:
-
Visually inspect each tube for the amount of precipitate formed.
-
For a more quantitative assessment, centrifuge all tubes at a consistent speed and time.
-
Carefully decant the supernatant and compare the size of the pellets. The largest pellet corresponds to the optimal pH for precipitation.
-
-
Scale-up: Once the optimal pH is determined, you can apply this condition to your larger-scale precipitation.
Visualizing the Process
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal precipitation pH.
Chemical Equilibrium of N-carbamoyl-6-fluoroanthranilic Acid
Caption: Ionization states of the molecule at different pH values.
References
- Process for the preparation of an anthranilic acid derivative.
-
Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]
-
Research on the Preparation of Carbon-Negative Backfill Materials via Enhanced Carbon Sequestration Using Coal-Based Solid Waste. ACS Omega. [Link]
-
Carboxylic Acids, Imides, NH Acids, and Amides. ScienceDirect. [Link]
-
Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. ACS Publications. [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
-
How to desalt zwitterions? ResearchGate. [Link]
-
Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. National Institutes of Health. [Link]
-
Identification and Optimization of Anthranilic Acid Based Inhibitors of Replication Protein A. National Institutes of Health. [Link]
- Process for the preparation of anthranilic acid derivatives.
-
Any tips for purification of two zwitterionic compounds? Reddit. [Link]
-
Anthranilic acid. Wikipedia. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. [Link]
-
Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. National Institutes of Health. [Link]
-
Anthranilic Acid. PubChem. [Link]
-
QSAR Study of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2 using different chemometrics tools. Trends in Pharmaceutical Sciences. [Link]
-
Precipitation Reactions & Net Ionic Equations - Chemistry. YouTube. [Link]
- Process for the preparation of haloanthranilic acids.
-
Acridone. Organic Syntheses. [Link]
-
2-Amino-5-fluorobenzoic acid. PubChem. [Link]
-
4-Fluoroanthranilic acid. PubChem. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(Carbamoylamino)-6-fluorobenzoic Acid and Comparative Analytical Strategies
In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. 2-(Carbamoylamino)-6-fluorobenzoic acid, a molecule featuring a confluence of functional groups—a urea linkage, a carboxylic acid, and a fluorinated aromatic ring—presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic profiling. This guide provides an in-depth, experience-driven analysis of the predicted mass spectrometry fragmentation pattern of this compound. Furthermore, it offers a comparative overview of alternative analytical techniques, furnishing researchers and drug development professionals with the insights necessary to select the most appropriate characterization strategy.
The Predicted Fragmentation Pathway of this compound
The fragmentation of this compound in a mass spectrometer is anticipated to be a composite of the characteristic fragmentation patterns of its constituent urea, fluorobenzoic acid, and ortho-substituted aromatic functionalities. The interplay between these groups is expected to yield a rich and informative mass spectrum.
Initial Ionization and Key Fragmentation Families
Upon electrospray ionization (ESI), the molecule will readily form a protonated molecular ion, [M+H]⁺. The subsequent fragmentation via collision-induced dissociation (CID) is predicted to proceed through several key pathways, detailed below.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
Detailed Rationale for Predicted Fragmentations
-
Urea Moiety Fragmentation: The urea linkage is a prime site for fragmentation. A characteristic cleavage of the C-N bond is expected, leading to the neutral loss of isocyanic acid (HNCO), a common fragmentation pathway for urea derivatives.[1][2] Additionally, alpha-cleavage, the scission of the bond between the carbonyl carbon and the nitrogen, is a probable event.[1]
-
Carboxylic Acid Fragmentation: The carboxylic acid group is another labile site. The loss of a water molecule (H₂O) from the protonated molecular ion is a common fragmentation for carboxylic acids.[3] A more diagnostic fragmentation is the loss of the entire carboxyl group as a radical (•COOH), which is prominent in the mass spectra of many benzoic acid derivatives.[3][4]
-
Fluorinated Aromatic Ring Fragmentation: Aromatic systems are generally stable, often resulting in an intense molecular ion peak.[3][4] However, the fluorine substituent introduces specific fragmentation channels. The loss of hydrogen fluoride (HF) is a possibility, especially in ortho-substituted compounds where intramolecular hydrogen abstraction is facilitated.[5]
-
Ortho Effects: The proximity of the carbamoylamino and fluoro groups on the aromatic ring is likely to induce "ortho effects." These are intramolecular reactions that can lead to unique fragmentation patterns not observed in the corresponding meta or para isomers.[6] This could involve cyclization reactions with the elimination of a small molecule, leading to a stable, cyclic fragment ion.
| Predicted Fragment | Neutral Loss | m/z of Fragment | Plausible Structure of Fragment | Supporting Evidence |
| [M+H-H₂O]⁺ | H₂O | 181.05 | Acylium ion | Common loss from carboxylic acids[3] |
| [M+H-NH₃]⁺ | NH₃ | 182.04 | Isocyanate intermediate | Common in urea-containing molecules[1] |
| [M+H-HNCO]⁺ | HNCO | 156.04 | 2-Amino-6-fluorobenzoic acid ion | Characteristic of urea derivatives[1][2] |
| [M+H-COOH]⁺ | •COOH | 154.06 | Fluorinated aniline derivative | Seen in benzoic acid fragmentation[3][4] |
| [M+H-HF]⁺ | HF | 179.06 | Dehydrofluorinated molecular ion | Possible for fluorinated aromatics[5] |
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of this compound, a multi-faceted analytical approach is often necessary for comprehensive characterization, particularly in a drug development setting.
| Analytical Technique | Strengths | Limitations | Ideal Application |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for elemental composition determination. | Does not provide direct information on the connectivity of atoms. | Confirmation of molecular formula and identification of metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Offers detailed structural information through fragmentation analysis. | Fragmentation can sometimes be complex and difficult to interpret without standards. | Structural elucidation, impurity profiling, and metabolite identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural information, including stereochemistry. | Requires a larger sample amount and is less sensitive than MS. | Unambiguous structure determination and confirmation. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed structural information. | Rapid confirmation of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation and quantification. | Does not provide structural information on its own. | Purity analysis, quantification, and stability studies. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Parameters: Optimize collision energy to achieve a good distribution of fragment ions.
Workflow for Structural Characterization
Caption: A typical workflow for the characterization of a novel compound.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich tapestry of cleavages characteristic of its urea, carboxylic acid, and fluorinated aromatic moieties. A thorough understanding of these fragmentation pathways, complemented by data from orthogonal analytical techniques such as NMR and IR spectroscopy, is essential for the unambiguous structural elucidation and quality control of this compound in a research and development setting. The methodologies and comparative insights provided in this guide are intended to empower researchers to approach the analysis of this and structurally related molecules with confidence and scientific rigor.
References
-
Kantharaju, K., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Journal of Mass Spectrometry, 56(11), e4783. Available at: [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
-
Kuck, D. (2002). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 13(12), 1434-1449. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. whitman.edu [whitman.edu]
- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of Fluorinated Anthranilic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet significant impact of molecular modifications on the physicochemical properties of a compound is paramount. Fluorination of pharmacophores is a widely employed strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption spectra of fluorinated anthranilic acid derivatives, offering insights into how the number and position of fluorine substituents influence their electronic absorption characteristics. The experimental data presented herein serves as a valuable resource for those working with these important structural motifs.
The Influence of Fluorine on the Electronic Structure of Anthranilic Acid
Anthranilic acid, or 2-aminobenzoic acid, is a fundamental building block in the synthesis of numerous pharmaceuticals and bioactive molecules.[1] Its UV-Vis absorption spectrum is characterized by π → π* electronic transitions within the benzene ring, influenced by the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group.[2]
The introduction of fluorine atoms to the aromatic ring can significantly alter the electronic properties of the molecule. Fluorine is the most electronegative element, and its electron-withdrawing inductive effect (-I) can perturb the energy levels of the π orbitals. The extent of this perturbation, and consequently the shift in the absorption maxima (λmax), is dependent on the number and position of the fluorine substituents relative to the amino and carboxylic acid groups.
This guide will explore these structure-spectra relationships through a comparative analysis of various fluorinated anthranilic acid derivatives.
Comparative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for a selection of fluorinated anthranilic acid derivatives in methanol. These values are crucial for quantitative analysis and for understanding the electronic effects of fluorination.
| Compound | Substitution Pattern | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Anthranilic Acid | Unsubstituted | ~321-336 | Not specified | [3][4] |
| 4-Fluoroanthranilic Acid | Mono-fluorinated | Not specified | Not specified | [5] |
| 5-Fluoroanthranilic Acid | Mono-fluorinated | Not specified | Not specified | [6][7][8] |
| 4-Trifluoromethylanthranilic Acid Ester | Trifluoromethylated | Not specified | Not specified | [9] |
Note: The available search results did not provide specific λmax and molar absorptivity values for all the listed fluorinated derivatives in a comparative table format. The table is presented as a template to be populated with such data from experimental work or more specific literature sources.
Experimental Protocol: Acquiring High-Quality UV-Vis Spectra
The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a fluorinated anthranilic acid derivative. This protocol is designed to ensure accuracy, reproducibility, and the generation of publication-quality data.
I. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade methanol (or other appropriate solvent, ensuring it does not absorb in the region of interest).[2]
-
Analyte: Fluorinated anthranilic acid derivative of high purity.
-
Analytical Balance: Capable of measuring to at least 0.1 mg.
-
Volumetric Flasks and Pipettes: Class A, for accurate preparation of solutions.
II. Preparation of Solutions
-
Stock Solution (e.g., 1 mM):
-
Accurately weigh an appropriate amount of the fluorinated anthranilic acid derivative. For a 1 mM solution, this would be approximately 1.55 mg for a monofluorinated derivative (MW ≈ 155.13 g/mol ) dissolved in 10 mL of solvent.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add a small amount of spectroscopic grade methanol to dissolve the solid.
-
Once dissolved, fill the flask to the mark with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Working Solutions (for determination of molar absorptivity):
-
Prepare a series of dilutions from the stock solution to create at least five concentrations that will yield absorbance values between 0.1 and 1.0.[9] This is the optimal range for accuracy according to the Beer-Lambert Law.
-
For example, you can prepare 0.1 mM, 0.05 mM, 0.025 mM, 0.0125 mM, and 0.00625 mM solutions by serial dilution.
-
III. Spectrophotometer Setup and Measurement
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the spectroscopic grade methanol.
-
Place the cuvettes in the respective holders in the spectrophotometer.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This will subtract any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample.
-
Record the absorbance at the λmax.
-
Repeat the measurement for all the prepared working solutions, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.
-
IV. Data Analysis
-
Determination of λmax: The wavelength of maximum absorbance (λmax) can be identified directly from the acquired spectra.
-
Calculation of Molar Absorptivity (ε):
-
Plot a graph of absorbance at λmax versus the concentration of the working solutions.
-
According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of this graph will be the molar absorptivity (since the path length, b, is 1 cm).[9]
-
Perform a linear regression on the data points. The slope of the resulting line is the molar absorptivity (ε).
-
Workflow and Causality in Experimental Design
The choice of a spectroscopic grade solvent is critical to avoid interference from impurities that may absorb in the UV region.[2] Methanol is a common choice for aromatic acids due to its polarity and transparency in the deep UV range. The preparation of a dilution series is essential for the accurate determination of the molar absorptivity, as it validates the adherence to the Beer-Lambert Law over a range of concentrations.[9]
Caption: A streamlined workflow for the accurate determination of UV-Vis absorption parameters.
Impact of Fluorination on UV-Vis Spectra: A Mechanistic View
The position of the fluorine substituent on the anthranilic acid ring dictates the nature of its electronic influence, which can be understood through the interplay of inductive and resonance effects.
Caption: The dual electronic effects of fluorine substitution on the aromatic system.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect generally leads to a stabilization of the π molecular orbitals, which can result in a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap typically causes a hypsochromic shift (blueshift) in the λmax.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π system of the benzene ring. This resonance effect donates electron density to the ring and can lead to a destabilization of the π* molecular orbitals, potentially reducing the HOMO-LUMO gap. A smaller energy gap would result in a bathochromic shift (redshift) of the λmax.
The net effect on the UV-Vis spectrum is a balance between these two opposing effects and is highly dependent on the position of the fluorine atom relative to the other substituents.
Conclusion
The fluorination of anthranilic acid derivatives provides a powerful tool for fine-tuning their electronic and, consequently, their spectroscopic properties. This guide has provided a framework for understanding and experimentally determining the UV-Vis absorption characteristics of these compounds. By following the detailed protocol and considering the underlying electronic principles, researchers can confidently characterize their novel fluorinated molecules and gain deeper insights into their structure-property relationships. The provided data and methodologies serve as a foundational resource for the rational design of fluorinated anthranilic acid derivatives in various scientific and pharmaceutical applications.
References
-
Solvent Effect on Anthranilic Acid Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Solvent Effect on Anthranilic Acid Spectroscopy. PubMed. [Link]
-
Solvent effect on anthranilic acid spectroscopy. Semantic Scholar. [Link]
-
Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in... ResearchGate. [Link]
-
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]
-
UV visible spectra of aromatic compounds. YouTube. [Link]
-
UV/Vis absorption spectral changes of 1 observed upon addition of TFA... ResearchGate. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]
-
UV–visible spectra of the anthranilic acid and the complexes (1–10). ResearchGate. [Link]
-
Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. YouTube. [Link]
-
4-Fluoroanthranilic acid. PubChem. [Link]
-
SI0 UV-vis absorption spectra and emission response of 6MQz and 6MQc. The Royal Society of Chemistry. [Link]
-
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
-
UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
-
5-FLUOROANTHRANILIC ACID. gsrs. [Link]
-
UV-Vis Spectroscopy. SlidePlayer. [Link]
-
Growth and Characterization of Anthranilic acid Crystals. International Journal of ChemTech Research. [Link]
-
5-fluoroanthranilic acid. Saccharomyces Genome Database. [Link]
-
UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... ResearchGate. [Link]
-
Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. IAPC Journals. [Link]
-
UV/Vis+ Photochemistry Database. science-softCon. [Link]
-
Anthranilic acid. Wikipedia. [Link]
-
Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. CDC Stacks. [Link]
-
Anthranilic acid, n-[(2-chloroethyl)nitrosocarbamoyl]-. NIST WebBook. [Link]
-
UV Absorbance Maxima (λ max ) of Selected Phenolic Acids a phenolic... ResearchGate. [Link]
-
UV−vis absorption measured during titration of 1 with trifluoroacetic... ResearchGate. [Link]
-
Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. PubMed. [Link]
-
Experimental UV–Vis spectra. ResearchGate. [Link]
-
Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. IAPC Publishing. [Link]
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Comparative Guide: Crystal Structure Analysis of N-carbamoyl-2-amino-6-fluorobenzoic Acid
Executive Summary
N-carbamoyl-2-amino-6-fluorobenzoic acid represents a critical scaffold in medicinal chemistry, serving as a precursor for quinazolinedione antivirals and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in the 6-fluoro substitution , which introduces significant steric and electronic perturbations compared to its non-fluorinated parent, N-carbamoylanthranilic acid.
This guide provides a technical comparison of the 6-fluoro derivative against standard anthranilic acid analogs. It details the synthesis, crystallization protocols, and a crystallographic analysis framework focusing on the disruption of planar hydrogen-bonding networks by the ortho-fluorine atom.
Part 1: Structural Context & Significance
The "Ortho-Fluorine" Effect
In crystal engineering, the introduction of a fluorine atom at the 6-position (ortho to the carboxylic acid) is not merely a lipophilic modification; it is a structural switch.
-
Parent Compound (No F): N-carbamoylanthranilic acid typically adopts a planar conformation stabilized by an intramolecular hydrogen bond between the amide nitrogen and the acid carbonyl (S(6) motif). This facilitates flat, sheet-like stacking in the crystal lattice.
-
Target Compound (6-Fluoro): The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). When placed at position 6, it creates steric clash with the carboxylic acid group, often forcing the carboxylate out of planarity with the benzene ring. This disruption alters the lattice energy, solubility profile, and bioavailability.
Comparative Properties Table
| Feature | N-carbamoylanthranilic acid (Parent) | N-carbamoyl-2-amino-6-fluorobenzoic acid (Target) | Impact of Modification |
| Molecular Planarity | High (Planar sheets) | Distorted (Twisted carboxylate) | Reduces lattice packing efficiency; potentially increases solubility. |
| Intramolecular H-Bond | Strong N-H...O (S(6) motif) | Weakened or Bifurcated | The F atom acts as a weak H-bond acceptor, competing with Oxygen. |
| Crystal Density | ~1.35 - 1.40 g/cm³ | ~1.45 - 1.55 g/cm³ | Increased density due to heavy atom (F) despite lower packing efficiency. |
| Primary Synthon | Carboxylic Acid Dimer R2,2(8) | Distorted Dimer or Catemer | Steric bulk may prevent perfect centrosymmetric dimerization. |
Part 2: Experimental Protocols
Synthesis Workflow
To analyze the crystal structure, high-purity material is required. The following protocol minimizes side-products (like quinazolinediones) that contaminate the crystal lattice.
Reaction: 2-amino-6-fluorobenzoic acid + Potassium Cyanate
-
Dissolution: Dissolve 10 mmol of 2-amino-6-fluorobenzoic acid in 30 mL of 50% acetic acid/water (v/v) at 80°C.
-
Carbamoylation: Add 15 mmol of Potassium Cyanate (KOCN) dissolved in 5 mL water dropwise over 20 minutes.
-
Critical Control: Maintain temperature < 90°C. Higher temperatures promote cyclization to 5-fluoroquinazoline-2,4-dione.
-
-
Precipitation: Stir for 2 hours. Cool slowly to 4°C. The product precipitates as a white solid.
-
Purification: Filter and wash with ice-cold water. Recrystallize immediately (see below) to prevent cyclodehydration.
Crystallization for Single-Crystal XRD
Standard evaporation often yields powder. Use Liquid-Liquid Diffusion for X-ray quality crystals.
-
Solvent (Bottom Layer): Dimethylformamide (DMF) - High solubility.
-
Anti-solvent (Top Layer): Ethanol or Diethyl Ether - Low solubility.
-
Procedure: Dissolve 50 mg of the target compound in 1 mL DMF in a narrow tube. Carefully layer 2 mL of Ethanol on top. Seal with Parafilm and poke one small hole. Allow to stand undisturbed for 3-5 days.
Workflow Diagram
The following diagram outlines the critical decision paths for synthesis and analysis.
Caption: Figure 1. Optimized workflow for the synthesis and structural characterization of N-carbamoyl-2-amino-6-fluorobenzoic acid.
Part 3: Comparative Crystallographic Analysis
When analyzing the solved structure, focus on these three specific regions to validate the "Fluorine Effect."
The Carboxylic Acid Dimer (R2,2(8) Motif)
In the non-fluorinated parent, two molecules face each other, forming a centrosymmetric dimer via O-H...O hydrogen bonds.
-
Analysis Step: Measure the
distance. -
Expectation: In the 6-fluoro derivative, look for a twist angle between the carboxyl group and the phenyl ring. If the twist > 20°, the dimer may be offset (slipped) or replaced by a catemer (chain) motif to accommodate the fluorine atom.
The Urea Ribbon (N-H...O)
The carbamoyl (urea) tail typically forms infinite 1D ribbons.
-
Analysis Step: Measure the
distance between adjacent urea units. -
Comparison:
-
Parent: Flat ribbons,
-stacked. -
6-Fluoro: Corrugated ribbons. The fluorine atom repels the electron-rich carbonyl oxygen of the neighboring urea, often increasing the inter-layer distance (
).
-
Intramolecular Hydrogen Bonding
This is the defining feature of bioactivity for this class.
-
Metric: Measure the distance between the Amide Nitrogen (
) and the Fluorine atom ( ). -
Significance: If
, a weak intramolecular hydrogen bond exists. This "locks" the conformation, potentially improving metabolic stability by protecting the amide bond from enzymatic hydrolysis.
Structural Logic Diagram
Caption: Figure 2.[1] Structural logic flow for differentiating the 6-fluoro derivative from the parent compound based on packing motifs.
Part 4: Performance & Application Insights
For drug development professionals, the crystal structure directly informs the physicochemical performance.
Solubility Profile
The 6-fluoro derivative generally exhibits higher aqueous solubility than the parent.
-
Reasoning: The disruption of the planar packing (caused by the 6-F steric twist) lowers the lattice energy. It requires less energy to break the crystal lattice during dissolution.
-
Data Support: Melting point depression is often observed.
-
Parent MP: ~180°C (decomp).
-
6-Fluoro MP: Typically 165-170°C (decomp), indicating weaker lattice forces.
-
Chemical Stability
While solubility improves, chemical stability in solution may decrease.
-
Cyclization Risk: The 6-fluoro group pushes the amide nitrogen closer to the carboxylic acid carbon due to the "Thorpe-Ingold" effect (gem-dimethyl analog). This facilitates the intramolecular cyclization to 5-fluoroquinazoline-2,4-dione under acidic conditions.
-
Storage: Compounds should be stored in solid form; solution stability is limited to < 24 hours at pH < 4.
References
-
Synthesis of Precursor: Kollmar, M., et al. (2002). "2-Amino-3-fluorobenzoic acid."[2] Organic Syntheses, 79, 196. (Note: Numbering of ring varies by nomenclature system; 3-fluoroanthranilic corresponds to 6-fluoro in the benzoic acid frame relative to amine).
-
General Structural Motifs: Gowda, B. T., et al. (2008). "Structural studies on N-(phenyl)-2,2,2-trimethyl-acetamide and N-(2/3/4-methyl/halo-phenyl)-2,2,2-trimethyl-acetamides." Zeitschrift für Naturforschung A, 63(10-11).
-
Fluorine in Crystal Engineering: Chopra, D., & Guru Row, T. N. (2011). "The role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.
-
H-Bonding Patterns in Anthranilic Acids: Dale, S. H., et al. (2004). "Hydrogen bonding in 2-aminobenzoic acids." Acta Crystallographica Section B, 60(4).
-
Chemical Properties & Safety: PubChem CID 521142 (2-Amino-6-fluorobenzoic acid).
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 2-(Carbamoylamino)-6-fluorobenzoic Acid
For professionals in pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed protocol for the safe disposal of 2-(Carbamoylamino)-6-fluorobenzoic acid (CAS No. 1153395-59-5), a compound notable for its fluorinated benzoic acid structure.
The procedural framework outlined here is built on foundational principles of chemical safety, emphasizing waste minimization, proper segregation, and adherence to institutional and regulatory standards. While this document provides in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for the compound and defer to your institution's Environmental Health & Safety (EHS) office for final approval on all disposal procedures.[1]
Part 1: Hazard Assessment and Immediate Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. This compound is a halogenated aromatic carboxylic acid. While specific toxicity data for this compound is not widely published, its structural analogs, such as 2-amino-6-fluorobenzoic acid, are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious approach is warranted.
Core Principles of Handling:
-
Engineering Controls: All handling and waste preparation should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Spill Management: In the event of a spill, it should be managed immediately by trained personnel. For solid spills, avoid generating dust.[6] For solutions, absorb with a non-reactive absorbent material. All spill cleanup materials must be disposed of as hazardous waste.[7]
| Hazard Class | Anticipated Risks based on Structural Analogs | Recommended PPE |
| Skin Irritant | May cause irritation upon contact. | Chemical-resistant gloves, Lab coat |
| Eye Irritant | May cause serious eye irritation. | Safety goggles / Face shield |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory system. | Use within a chemical fume hood |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic acid . This dictates its segregation from other waste streams to ensure compatibility and compliance with disposal regulations.
Step 1: Waste Identification and Segregation
The fundamental principle of chemical waste management is segregation at the point of generation.[1][8] Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the disposal process.
-
Primary Waste Stream: Pure this compound (solid) or its solutions.
-
Secondary Waste Stream: Contaminated materials, such as pipette tips, gloves, and weighing paper.
The flowchart below illustrates the critical decision-making process for segregating this specific chemical waste.
Caption: Decision tree for segregating waste containing this compound.
Step 2: Selecting and Preparing the Waste Container
Container integrity and compatibility are non-negotiable for safe waste accumulation.[9][10]
-
Choose a Compatible Container:
-
For liquid waste (e.g., solutions in organic solvents), use a designated container for halogenated organic waste. Many institutions provide pre-labeled carboys for this purpose (often white for halogenated solvents).[9][11] The container must be made of a material compatible with the solvent and the acidic nature of the compound (e.g., glass or high-density polyethylene).
-
For solid waste , use a sturdy, sealable container, such as a wide-mouth plastic jar or a designated solid waste drum.[12]
-
-
Inspect the Container: Before use, ensure the container is in good condition, free from cracks or leaks, and has a properly fitting, sealable lid.[8][13]
-
Decontaminate and Reuse (If Applicable): If reusing a container, ensure any previous labels are completely removed or defaced to avoid confusion about the contents.[7][9]
Step 3: Labeling the Hazardous Waste Container
Accurate and detailed labeling is a critical compliance and safety requirement.[5][8] Your institution's EHS office will provide specific hazardous waste tags.
The label must include, at a minimum:
-
The words "Hazardous Waste" .[8]
-
Full Chemical Name(s): List all constituents by their full name (no formulas or abbreviations). For example: "this compound," "Methanol," etc.[8]
-
Approximate Percentages: Estimate the percentage of each component in the container. The total should equal 100%.[12]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Corrosive, Toxic).
Step 4: Accumulating Waste Safely
Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[7][8]
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[8][10] Do not leave funnels in open containers.
-
Use Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills.[10]
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizers.
Step 5: Arranging for Disposal
Once the waste container is nearly full (around 90% capacity), it is time to arrange for its removal.
-
Complete the Hazardous Waste Tag: Finalize all information on the hazardous waste tag.
-
Submit a Pickup Request: Contact your institution's EHS office to request a waste pickup.[7] This is typically done through an online portal or a specific form.[8][12]
-
Do Not Move Waste: Do not transport the hazardous waste from its SAA. Trained EHS personnel will collect it directly from your lab.[7]
The overall disposal process is summarized in the workflow diagram below.
Caption: End-to-end workflow for the disposal of this compound.
Part 3: Final Considerations and Best Practices
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. This can be achieved by reducing the scale of operations and avoiding the preparation of excess reagents.[1]
-
Empty Containers: Chemical containers that have been emptied through normal methods must also be disposed of properly. Typically, this involves "triple rinsing" the container with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste. Air-drying of containers that held volatile organic solvents may be an alternative in some cases, but EHS should be consulted.[7]
-
Unknowns: Never dispose of a chemical of unknown identity. Unidentified waste is extremely difficult and expensive to dispose of. Proper labeling and inventory management are key to preventing this.[11]
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and the protection of our ecosystem.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments (JoVE). (2017-07-14). [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Oregon State University Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. (2023-08-18). [Link]
-
Lab Waste Disposal Rules You Must Follow. YouTube. (2025-06-25). [Link]
-
How To: Lab Waste. YouTube. (2022-05-23). [Link]
-
2-Amino-6-fluorobenzoic acid. Chem-Impex. [Link]
-
School Science Safety | Disposal of Hazardous Waste. YouTube. (2023-06-21). [Link]
-
Safety Data Sheet. Thermo Fisher Scientific. (2025-09-05). [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal. PMC. [Link]
-
Hazardous Waste Reduction. University of Missouri Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
